molecular formula C24H29BrN2O3 B12365963 3-(4-Bromophenyl)-7-[4-[2-(dimethylamino)ethyl-methylamino]butoxy]chromen-4-one

3-(4-Bromophenyl)-7-[4-[2-(dimethylamino)ethyl-methylamino]butoxy]chromen-4-one

Cat. No.: B12365963
M. Wt: 473.4 g/mol
InChI Key: CUKVBIQIJAIHKZ-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-7-[4-[2-(dimethylamino)ethyl-methylamino]butoxy]chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of a bromophenyl group and a dimethylaminoethyl-methylamino butoxy side chain in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-7-[4-[2-(dimethylamino)ethyl-methylamino]butoxy]chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Attachment of the Butoxy Side Chain: The butoxy side chain can be attached through an etherification reaction using an appropriate alkyl halide and a base.

    Introduction of the Dimethylaminoethyl-Methylamino Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-7-[4-[2-(dimethylamino)ethyl-methylamino]butoxy]chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), elevated temperatures.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

3-(4-Bromophenyl)-7-[4-[2-(dimethylamino)ethyl-methylamino]butoxy]chromen-4-one has several potential scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-7-[4-[2-(dimethylamino)ethyl-methylamino]butoxy]chromen-4-one involves its interaction with specific molecular targets and pathways within biological systems. The bromophenyl group and the dimethylaminoethyl-methylamino side chain may contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may exert its effects through modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)-7-[4-[2-(dimethylamino)ethyl-methylamino]butoxy]chromen-4-one
  • This compound derivatives
  • Other chromen-4-one derivatives with similar side chains

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C24H29BrN2O3

Molecular Weight

473.4 g/mol

IUPAC Name

3-(4-bromophenyl)-7-[4-[2-(dimethylamino)ethyl-methylamino]butoxy]chromen-4-one

InChI

InChI=1S/C24H29BrN2O3/c1-26(2)13-14-27(3)12-4-5-15-29-20-10-11-21-23(16-20)30-17-22(24(21)28)18-6-8-19(25)9-7-18/h6-11,16-17H,4-5,12-15H2,1-3H3

InChI Key

CUKVBIQIJAIHKZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(C)CCCCOC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Br

Origin of Product

United States

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